molecular formula C11H13BrO4 B8166424 2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid

2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid

Cat. No.: B8166424
M. Wt: 289.12 g/mol
InChI Key: VOZLDAFEGXJDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid is a brominated phenylacetic acid derivative featuring a 2-methoxyethoxy substituent at the para position relative to the acetic acid side chain. This compound is structurally distinct due to the presence of a flexible ether chain (OCH2CH2OCH3) at the 4-position of the phenyl ring, which influences its electronic and steric properties.

Properties

IUPAC Name

2-[3-bromo-4-(2-methoxyethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-4-5-16-10-3-2-8(6-9(10)12)7-11(13)14/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZLDAFEGXJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid typically involves the following steps:

    Bromination: The starting material, 4-(2-methoxyethoxy)phenylacetic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It can be used in studies to understand the biological activity of brominated phenylacetic acid derivatives.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(2-methoxyethoxy)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and methoxyethoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural analogs and their substituent characteristics:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications References
2-(3-Bromo-4-methoxyphenyl)acetic acid -OCH3 (4), -Br (3) C9H9BrO3 Used in Combretastatin A-4 synthesis; strong H-bonding dimers in crystal lattice .
2-(4-Bromo-2-methoxyphenyl)acetic acid -OCH3 (2), -Br (4) C9H9BrO3 Isomer with altered substituent positions; potential differences in reactivity .
2-(3-Bromo-4-ethoxyphenyl)acetic acid -OCH2CH3 (4), -Br (3) C10H11BrO3 Ethoxy group increases lipophilicity vs. methoxy analogs .
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid -OCF3 (4), -Br (3), -CF2COOH C9H4BrF5O3 Trifluoromethoxy and difluoro groups enhance electron-withdrawing effects; used in protein degradation studies .
2-[3-(2-Methoxyethoxy)phenyl]acetic acid -OCH2CH2OCH3 (3) C11H14O4 Flexible ether chain improves solubility; structural data available (SMILES: COCCOC1=CC=CC(=C1)CC(=O)O) .

Key Comparisons:

  • Electronic Effects : The bromine atom at the 3-position in all analogs acts as an electron-withdrawing group, while substituents at the 4-position modulate electron density. Methoxy (-OCH3) and ethoxy (-OCH2CH3) are electron-donating, whereas trifluoromethoxy (-OCF3) is strongly electron-withdrawing. The 2-methoxyethoxy group in the target compound introduces moderate electron donation with increased steric bulk .
  • Steric and Solubility Effects : The 2-methoxyethoxy chain (OCH2CH2OCH3) enhances solubility in polar solvents compared to rigid methoxy or trifluoromethoxy groups. This flexibility may also reduce crystallinity, as seen in analogs like 2-[3-(2-methoxyethoxy)phenyl]acetic acid, which lacks strong hydrogen-bonding motifs .
  • Synthetic Routes : The target compound may be synthesized via regioselective bromination of a precursor (e.g., 4-(2-methoxyethoxy)phenylacetic acid) using bromine in acetic acid, analogous to the method for 2-(3-Bromo-4-methoxyphenyl)acetic acid . Hydrolysis of ester intermediates (e.g., ethyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate) with LiOH, as described in , could also be adapted .

Physicochemical Properties

  • Melting Points : Analogs with rigid substituents (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit higher melting points due to strong hydrogen-bonded dimers (R22(8) motif). In contrast, trifluoromethoxy and 2-methoxyethoxy derivatives show lower melting points (e.g., 87–90°C for the trifluoromethoxy analog) due to reduced crystal packing efficiency .
  • Solubility: The 2-methoxyethoxy group improves aqueous solubility compared to methoxy or trifluoromethoxy analogs, as evidenced by the solubility of 2-[3-(2-methoxyethoxy)phenyl]acetic acid in DMSO and methanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.